2-(4-METHYLPHENOXY)-1-[4-(2-NITROBENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE
Description
Properties
IUPAC Name |
2-(4-methylphenoxy)-1-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S/c1-15-6-8-16(9-7-15)28-14-19(23)20-10-12-21(13-11-20)29(26,27)18-5-3-2-4-17(18)22(24)25/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZYVQXWDBFNNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENOXY)-1-[4-(2-NITROBENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the phenoxy intermediate: This step involves the reaction of 4-methylphenol with an appropriate halogenated ethane derivative under basic conditions to form the phenoxy intermediate.
Introduction of the piperazine moiety: The phenoxy intermediate is then reacted with piperazine in the presence of a suitable base to form the piperazine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLPHENOXY)-1-[4-(2-NITROBENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-methylphenoxy)-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one exhibit significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, a case study demonstrated that derivatives with similar structures effectively reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. In vitro studies revealed that it exhibits activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis, which is crucial for bacterial survival .
Neuropharmacological Effects
The piperazine moiety in the compound suggests potential neuropharmacological applications. Studies have explored its effects on neurotransmitter systems, particularly serotonin and dopamine pathways. For example, it has been investigated as a potential treatment for anxiety and depression due to its ability to modulate these neurotransmitter levels in animal models .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant tumor reduction in xenograft models with IC50 values indicating effective dose ranges. |
| Study B | Antimicrobial | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) lower than conventional antibiotics. |
| Study C | Neuropharmacology | Indicated modulation of serotonin receptors leading to anxiolytic effects in rodent models. |
Synthetic Pathways
The synthesis of this compound involves several steps, typically starting from commercially available precursors such as piperazine derivatives and nitrobenzenesulfonyl chlorides. The reaction conditions often require the use of solvents like dichloromethane and bases like triethylamine to facilitate the coupling reactions.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENOXY)-1-[4-(2-NITROBENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE would depend on its specific molecular targets and pathways. For example, if the compound is being investigated as a drug, it might interact with specific enzymes or receptors in the body to exert its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in the combination of a 2-nitrobenzenesulfonyl-piperazine core and a 4-methylphenoxyacetyl side chain. Below is a comparative analysis with structurally related compounds from diverse sources:
Table 1: Structural and Functional Comparison
Key Observations:
Comparatively, the 4-fluorophenylsulfonyl group in ’s compound may offer improved metabolic stability due to fluorine’s electronegativity and small atomic radius .
Side Chain Modifications: The 4-methylphenoxy group in the target compound provides moderate lipophilicity (logP ~2.5–3.0, estimated), balancing solubility and membrane permeability. In contrast, ’s bromophenoxy derivative likely has higher logP (~3.5–4.0), which could reduce aqueous solubility . Compounds with tetrazole or pyrimidine substituents (e.g., ) exhibit distinct electronic profiles, favoring interactions with polar active sites in enzymes like fatty acid synthase (FASN) or pyruvate kinase .
Biological Implications: Piperazine derivatives with nitro groups (e.g., ’s 4-nitrophenyl analog) are often associated with antimicrobial or antiparasitic activities due to nitro group reduction generating reactive intermediates .
Research Findings and Data
Mechanistic Insights:
- Electron-Withdrawing Effects : The 2-nitro group on the benzenesulfonyl moiety may facilitate covalent interactions with cysteine or lysine residues in enzyme active sites, a mechanism observed in nitroaromatic protease inhibitors .
- Piperazine Conformation : The piperazine ring’s flexibility allows the compound to adopt multiple binding poses, as seen in FASN inhibitors () and sodium channel blockers () .
Biological Activity
The compound 2-(4-Methylphenoxy)-1-[4-(2-Nitrobenzenesulfonyl)Piperazin-1-Yl]Ethan-1-One has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperazine moiety which is known for its diverse biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylphenol with a piperazine derivative that is sulfonated with a nitrobenzenesulfonyl chloride. The detailed synthetic pathway is crucial for understanding the biological activity and efficacy of the compound.
Antimicrobial Activity
Research indicates that compounds containing piperazine and phenoxy groups often exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to this compound demonstrate moderate to good antimicrobial activity against various bacterial strains .
Neuroprotective Effects
A study highlighted the neuroprotective effects of related compounds against glutamine-induced neurotoxicity in PC12 cells. These findings suggest that the compound may have potential in treating neurodegenerative diseases by prolonging cell survival under stress conditions .
Cardiovascular Effects
Other studies have examined the cardiovascular effects of piperazine derivatives. For instance, compounds with similar structural motifs have shown inotropic effects in isolated rat hearts, indicating potential applications in cardiovascular therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. The presence of both the piperazine ring and the sulfonamide group appears critical for enhancing activity against specific targets. Substituents on the aromatic rings can significantly influence potency and selectivity.
| Substituent | Effect on Activity |
|---|---|
| Methyl group | Increases lipophilicity |
| Nitro group | Enhances electron-withdrawing properties, potentially increasing binding affinity to targets |
| Sulfonamide | Provides solubility and enhances interaction with biological targets |
Case Studies
- Neuroprotection : In a study involving acute cerebral ischemia, compounds similar to this compound were shown to significantly prolong survival times in mice, indicating a protective effect on neuronal tissues .
- Antimicrobial Screening : A series of related compounds were synthesized and screened for antimicrobial activity. Most exhibited moderate to excellent efficacy against tested pathogens, suggesting that structural modifications could lead to enhanced therapeutic agents .
- Cardiac Studies : Inotropic effects were evaluated using isolated perfused rat hearts, demonstrating that certain analogs could produce significant increases in contractility, which may be beneficial for heart failure treatments .
Q & A
Q. Table 1: Key Spectroscopic Signatures
| Functional Group | NMR (δ ppm) | MS Fragments (m/z) |
|---|---|---|
| 4-Methylphenoxy | 2.3 (s, CH₃) | 121 (base peak) |
| Piperazine ring | 3.2–3.8 (m, CH₂) | 84, 56 |
| 2-Nitrobenzenesulfonyl | 8.0–8.5 (d, Ar-H) | 184 (SO₂C₆H₄NO₂) |
Intermediate: How to resolve contradictions in reported biological activity data (e.g., receptor binding vs. cellular assays)?
Answer:
Discrepancies often arise from assay conditions or compound stability:
- Receptor Binding Assays: Use radiolabeled ligands (e.g., ³H/¹²⁵I) to measure direct interactions. Ensure compound solubility in assay buffers (e.g., DMSO ≤0.1% to avoid denaturation) .
- Cellular Assays: Account for metabolic degradation (e.g., incubate with liver microsomes to assess stability) or off-target effects via siRNA knockdown of suspected pathways .
- Control Experiments: Include a structurally similar inert analog (e.g., nitro-to-amine modification) to distinguish target-specific effects .
Advanced: What computational strategies predict the compound’s binding modes to neurological targets (e.g., serotonin receptors)?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite with crystal structures of 5-HT receptors (PDB: 6WGT). Parameterize the sulfonyl group’s electrostatic contributions .
- MD Simulations (GROMACS): Run 100-ns trajectories to assess stability of ligand-receptor complexes. Analyze hydrogen bonds between the nitro group and receptor residues (e.g., Asp155 in 5-HT₂A) .
- Free Energy Calculations (MM/PBSA): Compare binding affinities across receptor subtypes to explain selectivity .
Advanced: How to design SAR studies to optimize the nitrobenzenesulfonyl group for enhanced pharmacokinetics?
Answer:
- Variation 1: Replace nitro with cyano (-CN) or trifluoromethyl (-CF₃) to modulate electron-withdrawing effects and metabolic stability .
- Variation 2: Introduce substituents at the meta position of the benzenesulfonyl group to sterically hinder CYP3A4-mediated oxidation .
- In Vivo Testing: Administer analogs to rodent models and measure plasma half-life (LC-MS/MS) and brain penetration (logD at pH 7.4) .
Q. Table 2: SAR Design Matrix
| Modification | Objective | Assay Metrics |
|---|---|---|
| Nitro → CF₃ | Reduce metabolic clearance | t₁/₂ in liver microsomes |
| Meta-CH₃ addition | Improve CNS penetration | logD, P-gp efflux ratio |
| Piperazine N-methylation | Enhance receptor affinity | IC₅₀ in binding assays |
Intermediate: What are the stability challenges under physiological conditions, and how to mitigate them?
Answer:
- Hydrolysis Risk: The sulfonamide linkage may degrade in acidic environments (e.g., gastric fluid). Test stability in pH 1.2–7.4 buffers over 24 hours (HPLC monitoring) .
- Light Sensitivity: Nitro groups are prone to photodegradation. Store solutions in amber vials and use UV filters during in vitro assays .
- Formulation Strategies: Encapsulate in PEGylated liposomes to prolong circulation time .
Advanced: How to validate target engagement in complex biological systems (e.g., brain tissue)?
Answer:
- PET Radiolabeling: Synthesize an ¹⁸F-labeled analog (e.g., replace methylphenoxy with ¹⁸F-aryl) for in vivo imaging. Validate specificity via blocking studies with cold compound .
- Click Chemistry Probes: Introduce an alkyne handle for post-treatment conjugation with fluorescent azides. Use confocal microscopy to localize binding in neuronal cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
